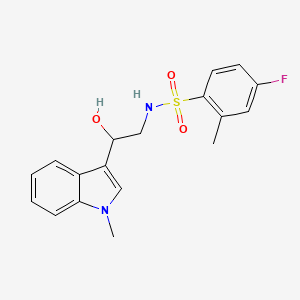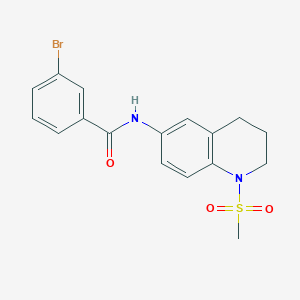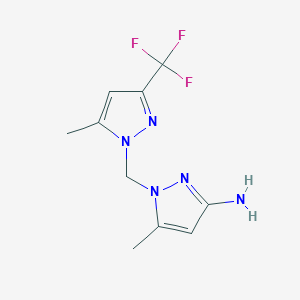![molecular formula C14H17N5O6S B2644595 5-{[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]sulfamoyl}-2-methoxybenzamide CAS No. 2034425-67-5](/img/structure/B2644595.png)
5-{[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]sulfamoyl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]sulfamoyl}-2-methoxybenzamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its utility in various chemical reactions, particularly in the synthesis of amides, esters, and anhydrides. It is widely used in organic chemistry due to its effectiveness as a coupling reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]sulfamoyl}-2-methoxybenzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction forms the quaternary ammonium chloride salt of the compound . The reaction conditions usually involve the use of tetrahydrofuran (THF) as a solvent and are carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]sulfamoyl}-2-methoxybenzamide undergoes several types of chemical reactions, including:
Amide Formation: Reacts with carboxylic acids and amines to form amides.
Esterification: Reacts with carboxylic acids and alcohols to form esters.
Anhydride Formation: Reacts with carboxylic acids to form anhydrides.
Common Reagents and Conditions
Amide Formation: Typically involves the use of carboxylic acids and amines in the presence of the compound in THF.
Esterification: Involves carboxylic acids and alcohols, often in the presence of N-methylmorpholine.
Anhydride Formation: Involves carboxylic acids under similar conditions as amide formation.
Major Products
Amides: Formed from the reaction with carboxylic acids and amines.
Esters: Formed from the reaction with carboxylic acids and alcohols.
Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
5-{[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]sulfamoyl}-2-methoxybenzamide is used in various scientific research applications, including:
Chemistry: As a coupling reagent for the synthesis of amides, esters, and anhydrides.
Biology: In peptide synthesis and modification of biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]sulfamoyl}-2-methoxybenzamide involves the activation of carboxylic acids to form highly reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the corresponding amides, esters, or anhydrides . The molecular targets and pathways involved include the formation of an active ester intermediate and subsequent nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of the compound.
N-methylmorpholine: Used in the synthesis and as a reagent in similar reactions.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used for similar purposes.
Uniqueness
5-{[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]sulfamoyl}-2-methoxybenzamide is unique due to its high reactivity and efficiency in coupling reactions. It is particularly effective in forming amides, esters, and anhydrides, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
5-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methylsulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O6S/c1-23-10-5-4-8(6-9(10)12(15)20)26(21,22)16-7-11-17-13(24-2)19-14(18-11)25-3/h4-6,16H,7H2,1-3H3,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNYIPVHIWYBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2644513.png)
![3-(3,4-Dichlorophenyl)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}propan-1-one](/img/structure/B2644514.png)




![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole](/img/structure/B2644519.png)
![methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2644520.png)
![4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-7-methyl-2H-chromen-2-one](/img/structure/B2644521.png)

![methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2644526.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2644532.png)

